molecular formula C6H5Br2NO3 B3021280 Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate CAS No. 460081-22-5

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Katalognummer: B3021280
CAS-Nummer: 460081-22-5
Molekulargewicht: 298.92
InChI-Schlüssel: FJGMBUMDLBUTNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Mode of Action

Oxazole derivatives have been known to exhibit various biological activities, suggesting that this compound may interact with multiple targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate are currently unknown . These properties are crucial for understanding the bioavailability of the compound, and further studies are needed to determine these characteristics.

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial and cytotoxic activities , suggesting that this compound may have similar effects.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate (C6H5Br2NO3) is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique oxazole ring structure and the presence of bromine substituents. Its molecular weight is approximately 298.92 g/mol, and it has been synthesized through various methods including bromination of ethyl 1,3-oxazole-4-carboxylate . The compound is noted for its potential interactions with multiple biological targets due to the oxazole moiety.

The biological activity of this compound can be attributed to its ability to interact with various cellular mechanisms.

Antimicrobial Activity: Preliminary studies suggest that oxazole derivatives exhibit antimicrobial properties. This compound may demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis with similar compounds indicates that brominated derivatives often show enhanced activity against microbial strains .

Cytotoxicity: Research indicates that certain oxazole derivatives possess cytotoxic effects against cancer cell lines. The compound's structure allows it to interfere with cellular processes such as tubulin polymerization and apoptosis induction . For instance, some studies have reported IC50 values indicating significant inhibition of cell proliferation in various cancer types .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target/Model Outcome Reference
AntimicrobialStaphylococcus aureusMIC: 1.56 - 6.25 μg/mL
AnticancerVarious cancer cell linesIC50: Varies; significant inhibition
CytotoxicityHL-60 leukemia cellsInduction of apoptosis; caspase activation
Enzyme InhibitionecKAS IIIIC50: 5.3 μM

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antibacterial activity of this compound against several bacterial strains. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxic Effects on Cancer Cells: In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including those associated with leukemia and solid tumors. The mechanism was linked to disruption in tubulin dynamics and induction of apoptosis through caspase pathway activation .

Pharmacokinetics

Currently, detailed pharmacokinetic data (ADME—Absorption, Distribution, Metabolism, Excretion) for this compound are not fully established. However, understanding these parameters is crucial for evaluating its therapeutic potential and safety profile in clinical settings.

Eigenschaften

IUPAC Name

ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMBUMDLBUTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653834
Record name Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862731-70-2
Record name Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Reactant of Route 2
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,5-dibromo-1,3-oxazole-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.